molecular formula C20H26N4O B2375332 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 2379993-99-2

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2375332
CAS No.: 2379993-99-2
M. Wt: 338.455
InChI Key: GDVJZXVMSFVWCD-UHFFFAOYSA-N
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Description

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the piperidine and pyridine moieties through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the piperidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the pyridine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and piperidine-containing molecules. Examples are:

  • 4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinazoline
  • 2-Methyl-4-(piperidin-1-ylmethyl)pyridine

Uniqueness

What sets 4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-11-17(8-9-21-15)25-13-16-5-4-10-24(12-16)20-18-6-2-3-7-19(18)22-14-23-20/h8-9,11,14,16H,2-7,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVJZXVMSFVWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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